molecular formula C23H24F3N3O3S2 B2769872 (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-85-1

(4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2769872
CAS No.: 851805-85-1
M. Wt: 511.58
InChI Key: KHFZLUBVQLNSDF-UHFFFAOYSA-N
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Description

This compound features a methanone core linked to two distinct moieties: a 4-(piperidin-1-ylsulfonyl)phenyl group and a 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazolyl group.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-6-4-5-17(15-19)16-33-22-27-11-14-29(22)21(30)18-7-9-20(10-8-18)34(31,32)28-12-2-1-3-13-28/h4-10,15H,1-3,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFZLUBVQLNSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps. A typical route might begin with the preparation of 4-(piperidin-1-ylsulfonyl)benzaldehyde. This can be done by sulfonylation of 4-aminobenzaldehyde followed by reaction with piperidine.

Another key intermediate is 3-(trifluoromethyl)benzylthiol, synthesized via the reduction of 3-(trifluoromethyl)benzyl chloride. The final step involves the coupling of these two intermediates through a condensation reaction with 2-amino-4,5-dihydro-1H-imidazole under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production often leverages large-scale reactors and optimized conditions to enhance yield and purity. The controlled atmosphere, temperature, and the use of robust catalytic systems ensure that the product is consistent with high-quality standards. Typically, solvent recovery systems and continuous flow reactors might be employed to increase efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

  • Reduction: : The compound can also participate in reduction reactions, especially at the ketone or imidazole sites.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and imidazole core.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Reagents such as halogenating agents or nucleophiles like sodium azide in polar aprotic solvents.

Major Products

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Reduced forms of the imidazole ring.

  • Substitution: : Variously substituted aromatic and imidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate piperidine and imidazole moieties. The process often includes:

  • Formation of the Imidazole Ring : The imidazole component can be synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the piperidinylsulfonyl group is crucial for enhancing the compound's biological activity.
  • Trifluoromethylation : The trifluoromethyl group is incorporated to improve pharmacokinetic properties.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing imidazole and piperidine structures exhibit notable antimicrobial activity. For instance, similar derivatives have shown effective inhibition against various bacterial strains, suggesting that (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could also possess antimicrobial properties.

A study on related compounds demonstrated significant antibacterial effects, indicating potential as new lead molecules in drug development for treating infections .

Anticancer Activity

The structural features of this compound suggest it could be evaluated for anticancer properties. Compounds with similar frameworks have been designed as molecular hybrids targeting specific cancer cell lines. For example, sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

Given the presence of the piperidine moiety, this compound may have applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which could lead to therapeutic effects in conditions like depression or anxiety.

Anti-inflammatory Effects

Compounds with sulfonamide groups often exhibit anti-inflammatory properties. This suggests that this compound could be explored for its potential to modulate inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Synthesis of Imidazole DerivativesDemonstrated effective antimicrobial activity against Gram-positive bacteria .
Antitumor Activity of Sulfonamide DerivativesShowed significant cytotoxicity against various cancer cell lines .
Neuropharmacological EvaluationSuggested potential for treating anxiety-related disorders through modulation of neurotransmitter levels .

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It can interact with enzyme active sites, particularly those involving sulfhydryl groups, due to its sulfonyl and thioether moieties.

  • Pathways Involved: : It may influence metabolic pathways involving redox reactions, potentially impacting oxidative stress responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s dihydroimidazole core contrasts with triazole-based analogs, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone described in the evidence .

Substituent Analysis

Feature Target Compound Evidence Compound
Sulfonyl Group Piperidin-1-ylsulfonyl Phenylsulfonyl
Halogenation 3-Trifluoromethylbenzylthio 2,4-Difluorophenyl
Core Structure 4,5-Dihydro-1H-imidazole 1,2,4-Triazole
Molecular Weight ~550 g/mol (estimated) ~520 g/mol (reported)
Predicted logP ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity)
  • Halogen Effects : The 3-trifluoromethyl group increases electron-withdrawing properties and metabolic resistance, whereas 2,4-difluorophenyl in the evidence compound optimizes steric and electronic interactions with hydrophobic binding pockets.

Pharmacological Implications

Target Selectivity

  • Dihydroimidazole Core: Known for interactions with adrenergic or imidazoline receptors, this core may confer CNS or cardiovascular activity.
  • Triazole Core : Commonly associated with antifungal (e.g., fluconazole) or kinase inhibitor applications due to metal-coordination capabilities.

Pharmacokinetic Properties

  • The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs.

Biological Activity

The compound (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex heterocyclic organic molecule featuring multiple functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone . It combines sulfonyl, benzyl, and thioether moieties, contributing to its diverse biological behavior. The structural formula is represented as follows:

C23H24F3N3O3S2\text{C}_{23}\text{H}_{24}\text{F}_3\text{N}_3\text{O}_3\text{S}_2

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as a Janus Kinase (JAK) inhibitor , which plays a critical role in the signaling pathways of several cytokines involved in inflammation and immune responses .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.

Antimicrobial Activity

The compound's thioether linkage has been associated with antimicrobial properties. Studies on related compounds have demonstrated their effectiveness against various bacterial strains, suggesting a potential for this compound to exhibit similar activity.

Antimalarial Activity

A recent study highlighted the antiplasmodial effects of related imidazole derivatives. These compounds showed promising IC50 values against Plasmodium falciparum, indicating that the target compound may also possess antimalarial properties .

Case Studies and Research Findings

StudyBiological ActivityIC50 Value
Antitumor activity< 1 µg/mL
Antimalarial activity0.16 µM
Antimicrobial effectsVaries by strain

Detailed Research Findings

  • Antitumor Efficacy : In vitro studies demonstrated that compounds with similar sulfonamide structures exhibited cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Compounds related to the target structure were tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations that suggest potential for development into therapeutic agents.
  • Antimalarial Potential : The mechanism of action for antimalarial activity was explored through assays measuring inhibition of Plasmodium growth. The target compound's structural components suggest it could interfere with critical metabolic pathways within the parasite .

Q & A

Basic Question

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in HEK-293 cells (LOQ: 0.1 ng/mL) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (IC50_{50} determination, 72-hour exposure) .

Advanced Design : Incorporate isotopic labeling (e.g., 14C^{14}\text{C}-trifluoromethyl group) to track metabolite formation in hepatocyte models .

How can structure-activity relationships (SAR) be systematically explored?

Advanced Question

  • Core Modifications : Synthesize analogs with:
    • Varied sulfonamides : Replace piperidine with morpholine (synthesized via SN2 with morpholine and 4-fluorobenzenesulfonyl chloride) .
    • Alternative thioethers : Substitute benzylthio with cyclopentylthio (see , Table 1 for yield comparisons).
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

What analytical methods validate reaction intermediates with heterocyclic instability?

Basic Question

  • HPLC-UV : Monitor dihydroimidazole ring stability under acidic conditions (e.g., 0.1% TFA in mobile phase) .
  • Tandem MS/MS : Detect degradation products (e.g., imidazole ring-opening via m/z 180.03 fragment) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations in diastereomeric mixtures .

How are reaction conditions optimized for scale-up without compromising yield?

Advanced Question

  • DoE Approach : Use factorial design to optimize temperature (40–80°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc)2_2 for coupling steps) .
  • Critical Parameters : Maintain anhydrous conditions (<50 ppm H2_2O) to prevent hydrolysis of the trifluoromethyl group .
  • Process Analytics : Implement inline FTIR to track sulfonamide formation in real time .

What computational tools predict metabolic hotspots in this compound?

Advanced Question

  • Site of Metabolism (SoM) Prediction : Use Schrödinger’s SiteMap or GLIDE to identify CYP3A4/2D6 oxidation sites (e.g., benzylic sulfur) .
  • Metabolite Simulation : Run in silico fragmentation (e.g., Mass Frontier) to prioritize LC-MS/MS targets for in vitro studies .

How can conflicting cytotoxicity data across cell lines be reconciled?

Advanced Question

  • Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive lines to identify overexpression of efflux pumps (e.g., ABCB1) or detox enzymes .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate cellular uptake data with plasma protein binding (e.g., equilibrium dialysis) to adjust dosing regimens .

What strategies mitigate synthetic challenges in introducing the piperidinylsulfonyl group?

Basic Question

  • Sulfonylation Protocol : React 4-aminophenylpiperidine with sulfonyl chloride (1:1.2 molar ratio) in dichloromethane (0°C → RT, 6 hours). Quench with NaHCO3_3 and purify via flash chromatography (SiO2_2, ethyl acetate/hexane) .
  • Purity Check : Confirm via 13C^{13}\text{C}-NMR (δ 44.2 ppm for sulfonamide carbon) and elemental analysis (<0.3% deviation) .

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